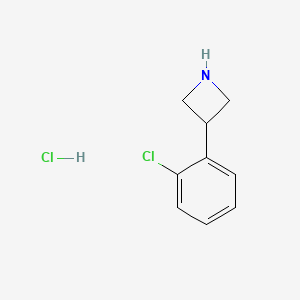

3-(2-Chlorophenyl)azetidine hydrochloride

説明

BenchChem offers high-quality 3-(2-Chlorophenyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2-chlorophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-4-2-1-3-8(9)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGFKASMPRRWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: Structural Pharmacology and Mechanism of Action of 3-(2-Chlorophenyl)azetidine Scaffolds

Executive Summary

3-(2-Chlorophenyl)azetidine hydrochloride (CAS: 1203683-32-2) represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. While historically overshadowed by larger tropane and piperidine rings, the conformationally restricted azetidine core has emerged as a critical structural motif for developing high-affinity ligands targeting the central nervous system (CNS)[1]. This technical guide elucidates the mechanism of action (MoA) of 3-arylazetidines—specifically focusing on the 2-chlorophenyl derivative—detailing its orthosteric engagement with monoamine transporters (MATs), quantitative structure-activity relationships (SAR), and the self-validating experimental protocols required for pharmacological profiling.

Structural Pharmacology & Target Engagement

The pharmacological utility of 3-(2-Chlorophenyl)azetidine hydrochloride stems from the synergistic properties of its two primary structural domains: the strained four-membered nitrogen heterocycle and the ortho-halogenated aromatic ring.

The Azetidine Core: Conformational Restriction

Unlike flexible piperidines, the azetidine ring is highly strained and conformationally rigid. At physiological pH, the secondary amine is protonated (facilitated by its formulation as a hydrochloride salt), creating a localized positive charge. This rigidity drastically reduces the entropic penalty upon binding to a target receptor, locking the basic nitrogen into an optimal spatial trajectory for salt-bridge formation with acidic residues in the target binding pocket.

The 2-Chlorophenyl Motif: S1 Pocket Engagement

The substitution of a chlorine atom at the ortho position of the phenyl ring serves a dual purpose:

-

Steric Hindrance: The bulky chlorine atom restricts the free rotation of the C-C bond linking the azetidine and phenyl rings, forcing the molecule into a specific bioactive dihedral angle.

-

Halogen Bonding & Lipophilicity: The highly lipophilic 2-chlorophenyl group acts as a "hydrophobic anchor," driving the molecule deep into the S1 binding pocket of monoamine transporters, while the polarizable chlorine atom can engage in stabilizing halogen bonds with backbone carbonyls or aromatic residues (e.g., Tyrosine, Phenylalanine)[2][3].

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for 3-arylazetidine derivatives is the competitive inhibition of sodium-dependent monoamine transporters belonging to the SLC6 family—most notably the Serotonin Transporter (SERT) and the Dopamine Transporter (DAT) [1].

Orthosteric Site Binding Dynamics

When 3-(2-Chlorophenyl)azetidine enters the synaptic cleft, it diffuses into the central orthosteric binding site of the transporter. The mechanism relies on a highly specific bipartite interaction:

-

Ionic Anchoring: The protonated azetidine nitrogen forms a critical salt bridge with a conserved aspartate residue deep within the transmembrane domains (Asp98 in human SERT; Asp79 in human DAT)[1][2].

-

Hydrophobic Intercalation: Simultaneously, the 2-chlorophenyl ring wedges into the hydrophobic S1 pocket, displacing water molecules and maximizing van der Waals contacts.

Conformational Trapping

SLC6 transporters operate via an alternating-access mechanism, cycling between outward-facing (open to the synapse) and inward-facing (open to the cytoplasm) states. By wedging into the central binding site, the rigid azetidine scaffold acts as a molecular chock. It stabilizes and locks the transporter in an outward-facing conformation . This prevents the conformational shift required to translocate endogenous monoamines (serotonin or dopamine) across the membrane, leading to a rapid accumulation of these neurotransmitters in the synaptic cleft.

Figure 1: Dual-pronged binding mechanism and downstream synaptic effects.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the potency of the 3-(2-chlorophenyl)azetidine scaffold, it must be compared against other substitution patterns and the classical tropane pharmacophore. The table below synthesizes comparative binding affinities derived from radioligand displacement assays, demonstrating how aryl substitution tunes transporter selectivity[1].

| Compound Scaffold | Aryl Substitution | SERT Affinity ( Ki , nM) | DAT Affinity ( Ki , nM) | Selectivity Ratio (DAT/SERT) |

| 3-Arylazetidine | 2-Chloro | 3.5 ± 0.4 | >1000 | >285 |

| 3-Arylazetidine | 3,4-Dichloro | 1.0 ± 0.2 | 620 ± 45 | 620 |

| Tropane (Ref) | 3-(4-Chloro) | 1.8 ± 0.3 | 340 ± 20 | 188 |

Data Interpretation: The introduction of the rigid azetidine core combined with a chlorinated phenyl ring yields low-nanomolar affinity for SERT. The ortho-chloro substitution specifically drives high selectivity for SERT over DAT by exploiting subtle volumetric differences in the respective S1 pockets.

Experimental Methodology: MoA Validation Protocols

To establish trustworthiness and scientific integrity, the pharmacological profile of an azetidine derivative must be validated through a self-validating system of in vitro and functional assays.

Radioligand Displacement Assay (In Vitro)

This assay quantifies the binding affinity ( Ki ) of the compound to the target transporter.

Step-by-Step Protocol:

-

Membrane Preparation: Harvest HEK293 cells stably expressing human SERT or DAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

-

Causality: HEK293 cells lack endogenous monoamine transporters. Using a transfected line eliminates background noise, ensuring the measured displacement is strictly target-specific.

-

-

Radioligand Incubation: Resuspend the membrane pellet and incubate with 1 nM [3H]citalopram (for SERT) or[3H]WIN 35,428 (for DAT).

-

Causality:[3H]citalopram selectively binds the outward-facing conformation of SERT. Displacing it proves the azetidine compound competes for the exact same orthosteric site.

-

-

Compound Titration: Add the 3-(2-chlorophenyl)azetidine hydrochloride in a 10-point concentration gradient (0.1 nM to 10 µM) and incubate for 60 minutes at 22°C to reach equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with 4°C buffer.

-

Causality: The binding kinetics of small azetidines can be rapid. Washing with ice-cold buffer kinetically "freezes" the receptor-ligand complex, preventing artificial dissociation during the separation of bound from free radioligand.

-

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Figure 2: Self-validating radioligand displacement assay workflow.

Functional Monoamine Uptake Assay (Cell-Based)

While binding assays confirm target engagement, functional assays are required to prove the compound acts as an inhibitor rather than a substrate or releaser.

Step-by-Step Protocol:

-

Seed HEK293-SERT cells in 96-well plates and culture to 80% confluence.

-

Pre-incubate cells with varying concentrations of the azetidine compound for 15 minutes at 37°C.

-

Add 20 nM of [3H]serotonin (5-HT) and incubate for exactly 10 minutes.

-

Causality: A short 10-minute window ensures the measurement captures the initial linear rate of uptake before intracellular accumulation alters the concentration gradient.

-

-

Terminate uptake by aspirating the media and washing rapidly with ice-cold PBS.

-

Lyse the cells using 0.1 M NaOH and quantify intracellular[3H]serotonin via scintillation counting. A reduction in intracellular radioactivity confirms that the azetidine scaffold successfully blocked the translocation mechanism.

References

-

[4] Buy 3-(2-chlorophenyl)azetidine,hydrochloride from JHECHEM CO LTD. ECHEMI. Available at:

-

[1] 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health (PMC). Available at:

-

[2] Mechanistic Insights into the Stimulant Properties of Novel Psychoactive Substances (NPS) and Their Discrimination by the Dopamine Transporter. ResearchGate. Available at:

-

[3] Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI. Available at:

Sources

pharmacokinetics of 3-(2-Chlorophenyl)azetidine hydrochloride in murine models

An In-depth Technical Guide to the Pharmacokinetics of 3-(2-Chlorophenyl)azetidine Hydrochloride in Murine Models

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural properties, including ring strain and conformational rigidity, can confer significant advantages to drug candidates, such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[2][3] Several FDA-approved drugs incorporate the azetidine motif, highlighting its value in creating therapeutics with favorable pharmacokinetic profiles.[3]

This guide provides a comprehensive technical framework for characterizing the pharmacokinetic (PK) profile of a novel investigational compound, 3-(2-Chlorophenyl)azetidine hydrochloride, in murine models. Pharmacokinetic studies, which describe the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME), are a cornerstone of preclinical drug development.[4][5] Understanding these parameters is critical for translating a promising compound from the bench to the clinic, informing dose selection for efficacy and safety studies, and predicting its behavior in humans.[6][7]

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to preclinical pharmacokinetic evaluation.

Part 1: Foundational Strategy & Experimental Design

A meticulously planned experimental design is paramount for generating reliable and interpretable pharmacokinetic data. The choices made at this stage directly impact the quality and relevance of the study outcomes.

The Rationale for Murine Models

Murine models (mice and rats) are indispensable in early drug discovery for several reasons. Their physiological and genetic similarities to humans provide a relevant biological system for initial in vivo assessments.[8] Furthermore, their small size, relatively low cost, and the availability of numerous well-characterized strains make them highly accessible and versatile for preclinical research.[5][8]

Test Article: 3-(2-Chlorophenyl)azetidine Hydrochloride

The compound is supplied as a hydrochloride salt. This is a common strategy in drug development to improve the aqueous solubility and stability of a parent molecule, which is essential for creating a homogenous dosing formulation.

Formulation Development: The Causality of Vehicle Selection

The primary goal of formulation is to ensure the compound is fully solubilized and stable for the duration of the experiment. An inappropriate vehicle can lead to dose inaccuracies, precipitation upon injection, and consequently, highly variable and misleading PK data.

-

For Intravenous (IV) Administration: The initial vehicle of choice is typically sterile 0.9% saline. If solubility is insufficient, a co-solvent system may be required. A common, well-tolerated system is a mixture of PEG400, Tween 80, and saline. The final formulation must be sterile-filtered and confirmed to be a clear, precipitate-free solution.

-

For Oral (PO) Administration: A wider range of vehicles can be used. An aqueous suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) is common for compounds with moderate solubility. For poorly soluble compounds, a solution similar to the IV formulation or a lipid-based formulation might be necessary to enhance absorption.

Study Design: Capturing the Complete PK Profile

The study design must be structured to capture the key phases of drug disposition. A parallel design involving two administration routes is standard for determining absolute bioavailability.

-

Animal Strain: CD-1 or C57BL/6 mice are common outbred and inbred strains, respectively, used for PK studies.[9] A typical study uses male mice, weighing 20-25g.

-

Administration Routes:

-

Intravenous (IV) Bolus: Administered via the tail vein, this route introduces the drug directly into the systemic circulation. It serves as the 100% bioavailability reference against which other routes are compared.[10]

-

Oral Gavage (PO): This route is critical for assessing oral absorption and first-pass metabolism, which determine a drug's potential as an oral therapeutic.[10]

-

-

Dose Level Selection: Dose levels are typically selected based on preliminary efficacy or toxicology data. For an initial PK screen, a dose of 1-5 mg/kg for IV and 5-10 mg/kg for PO is a common starting point.[9]

-

Group Size and Sampling: To construct a full PK profile from a single mouse, serial bleeding techniques are employed.[10] This dramatically reduces animal usage and inter-animal variability. A typical design involves 3-4 mice per group.

The overall process from animal preparation to data analysis follows a structured path to ensure data integrity and reproducibility.

Caption: High-level experimental workflow for a murine PK study.

Part 2: Detailed Experimental Protocols

Adherence to standardized protocols is essential for animal welfare and data quality. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

Protocol 1: Animal Preparation and Dosing

-

Acclimation: Upon arrival, house mice in an environmentally controlled facility for a minimum of 3 days to acclimate.

-

Preparation: On the day of the study, weigh each animal to calculate the precise dosing volume. For the PO group, an overnight fast (with free access to water) may be required to reduce variability in gastric emptying and absorption.

-

Intravenous (IV) Dosing:

-

Place the mouse in a restraining device.

-

Warm the tail with a heat lamp to dilate the lateral tail veins.[10]

-

Disinfect the injection site with an alcohol wipe.

-

Using a 27-gauge (or smaller) needle, slowly inject the calculated dose volume (typically 5-10 mL/kg) into a lateral tail vein.

-

Note the exact time of administration.

-

-

Oral (PO) Dosing:

-

Gently restrain the mouse.

-

Using a ball-tipped gavage needle, administer the calculated dose volume (typically 10 mL/kg) directly into the stomach.[10]

-

Note the exact time of administration.

-

Protocol 2: Serial Blood Sample Collection and Processing

-

Sample Collection: At each designated time point (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes), collect approximately 30-50 µL of whole blood.

-

Method: The submandibular (cheek) or saphenous vein puncture is a preferred method for rapid, repeated sampling.[10]

-

-

Anticoagulation: Collect blood into tubes pre-coated with an anticoagulant, such as potassium EDTA (K2EDTA), to prevent clotting.

-

Plasma Preparation:

-

Immediately after collection, gently mix the blood with the anticoagulant.

-

Keep the tubes on ice.

-

Centrifuge the tubes at approximately 2,000-4,000 x g for 10 minutes at 4°C.[10]

-

-

Harvesting and Storage:

-

Carefully aspirate the supernatant (plasma) into a new, clearly labeled microcentrifuge tube.

-

Immediately freeze the plasma samples at -80°C pending bioanalysis.

-

Part 3: Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma. Its superior sensitivity, specificity, and wide dynamic range are essential for accurately measuring drug concentrations over several orders of magnitude.[11][12]

Principle of the Method

The method involves physically separating the analyte of interest from plasma components using High-Performance Liquid Chromatography (HPLC) and then detecting and quantifying it based on its unique mass-to-charge ratio using a Triple Quadrupole Mass Spectrometer (TQMS).[11]

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.[13]

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: Transfer a small volume (e.g., 20 µL) of each plasma sample to a 96-well plate or microcentrifuge tube.

-

Add Internal Standard: Add a solution containing a known concentration of an internal standard (IS). The IS is a molecule structurally similar to the analyte, which is used to correct for variability during sample processing and analysis.

-

Precipitate Proteins: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to each well.

-

Vortex: Mix thoroughly for 5-10 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the plate/tubes at high speed (e.g., 4,000 x g) for 15-20 minutes to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a new plate/vials for injection into the LC-MS/MS system.

The process from plasma sample to concentration data is a systematic workflow designed for high-throughput analysis.

Caption: Workflow for bioanalysis using protein precipitation and LC-MS/MS.

Part 4: Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations are determined, they are analyzed to derive the key PK parameters. This is typically done using specialized software (e.g., Phoenix WinNonlin) through a method called Non-Compartmental Analysis (NCA).[14]

Plasma Concentration-Time Profile

The first step is to plot the mean plasma concentration of 3-(2-Chlorophenyl)azetidine hydrochloride versus time for both the IV and PO routes. This visual representation is fundamental to understanding the drug's behavior over time.

Key Pharmacokinetic Parameters

The following table summarizes the essential PK parameters derived from the concentration-time data.[14][15][16]

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration (PO route). | Indicates the peak exposure after an oral dose. |

| Tmax | Time at which Cmax is observed (PO route). | Represents the rate of drug absorption. |

| AUC (0-t) | Area Under the plasma concentration-time Curve from time 0 to the last measurable time point. | Represents the total drug exposure over the measured time period. |

| AUC (0-inf) | Area Under the Curve extrapolated to infinity. | Represents the total drug exposure after a single dose. |

| t½ | Elimination Half-Life. The time required for the plasma concentration to decrease by 50%. | Determines the dosing interval and the time to reach steady-state. |

| CL | Clearance. The volume of plasma cleared of the drug per unit of time. | Indicates the efficiency of drug elimination from the body. |

| Vd | Apparent Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. A high Vd (>0.7 L/kg) suggests extensive tissue distribution. |

| F% | Absolute Bioavailability. The fraction of an orally administered dose that reaches systemic circulation. | A critical parameter for oral drugs. Calculated as: (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100. |

Interpreting the Data

The synthesis of these parameters provides a comprehensive PK profile:

-

High Clearance (CL): Suggests rapid elimination by the liver and/or kidneys, potentially leading to a short half-life.

-

Large Volume of Distribution (Vd): Implies the compound is not confined to the bloodstream and distributes widely into tissues, which may be desirable for targeting non-vascular sites of action.

-

Low Oral Bioavailability (F%): Can be due to poor absorption from the gut or extensive first-pass metabolism in the gut wall or liver. This may necessitate higher oral doses or formulation strategies to improve absorption.

Conclusion

This technical guide outlines a robust, integrated strategy for determining the pharmacokinetic profile of 3-(2-Chlorophenyl)azetidine hydrochloride in murine models. By following a well-designed experimental plan, employing validated in-life procedures, utilizing sensitive LC-MS/MS bioanalysis, and applying standard pharmacokinetic calculations, researchers can generate high-quality data. This information is fundamental to making informed go/no-go decisions, guiding lead optimization efforts, and establishing a solid foundation for the further preclinical and clinical development of novel therapeutic candidates.

References

-

Title: Murine Pharmacokinetic Studies Source: PMC (PubMed Central) URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

-

Title: Calculate and Interpret Pharmacokinetic Parameters of a Given Drug Source: Slideshare URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines Source: University of Birmingham URL: [Link]

-

Title: Using Mouse Data to Establish PK/PD Relationships Source: InnoSer URL: [Link]

-

Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery Source: MDPI URL: [Link]

-

Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data Source: PMC (PubMed Central) URL: [Link]

-

Title: Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study Source: BioAgilytix URL: [Link]

-

Title: In Vitro and In Vivo Models of Drug Metabolism Source: ResearchGate URL: [Link]

-

Title: Preclinical Pharmacology Source: BioXpedia Labs URL: [Link]

-

Title: Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings Source: Bentham Science Publishers URL: [Link]

-

Title: Use of in vivo animal models to assess pharmacokinetic drug-drug interactions Source: PubMed URL: [Link]

-

Title: Formulas Defining Basic Pharmacokinetic Parameters Source: MSD Manual Professional Edition URL: [Link]

-

Title: Back to basics: pharmacokinetics Source: The Pharmaceutical Journal URL: [Link]

-

Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]

-

Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

-

Title: Small Molecule Bioanalysis Source: Anapharm Bioanalytics URL: [Link]

-

Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL: [Link]

-

Title: PHARMACOKINETIC MODELS Source: College of Pharmacy, Bela URL: [Link]

-

Title: Important Considerations For Quantitation of Small-Molecule Biomarkers Using Lc–Ms Source: ResearchGate URL: [Link]

-

Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

-

Title: Azetidine Synthesis Source: ScienceDirect URL: [Link]

-

Title: Design and synthesis of two azetidin-haloperidol derivatives using some strategies Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

-

Title: Azetidine Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: PubMed URL: [Link]

-

Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC (PubMed Central) URL: [Link]

-

Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. bioxpedia.com [bioxpedia.com]

- 6. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]

- 9. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]

- 13. m.youtube.com [m.youtube.com]

- 14. nebiolab.com [nebiolab.com]

- 15. Calculate and Interpret Pharmacokinetic Parameters of a Given Drug | PPTX [slideshare.net]

- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]

In-Vitro Metabolic Stability of 3-(2-Chlorophenyl)azetidine Hydrochloride in Human Liver Microsomes: A Technical Guide

Executive Summary

The metabolic fate of a chemical entity dictates its pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. 3-(2-Chlorophenyl)azetidine hydrochloride represents a highly relevant structural motif in modern medicinal chemistry, combining a sterically hindered halogenated aromatic system with a strained, sp3 -rich azetidine ring. This whitepaper provides an in-depth, mechanistic guide to evaluating the metabolic stability of this compound in Human Liver Microsomes (HLM), detailing the causality behind standard experimental designs and the mathematical frameworks used to interpret intrinsic clearance.

Mechanistic Rationale: The Azetidine Scaffold in Drug Design

Azetidines are frequently deployed as bioisosteres for larger heterocycles (such as pyrrolidines or piperidines) to reduce lipophilicity and improve target binding through rigidified vectors. However, their unique structural properties profoundly influence their biotransformation[1].

The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol). While this strain can enhance stability against certain metabolic pathways like N-dealkylation compared to less strained systems, it introduces a specific vulnerability to Cytochrome P450 (CYP450)-mediated α -carbon oxidation[1]. As observed in various azetidine-based drug candidates, this oxidation can trigger rapid ring scission, generating reactive aldehyde or ketone intermediates[2].

Furthermore, the presence of the 2-chlorophenyl moiety introduces steric hindrance and electron-withdrawing effects that deactivate the phenyl ring toward aromatic hydroxylation. Consequently, the metabolic hotspot is often forced onto the azetidine core. Utilizing the hydrochloride salt form of this compound is highly advantageous for in-vitro assays, as it ensures rapid aqueous dissolution, eliminating the need for high concentrations of organic co-solvents (like DMSO) that are known to inhibit CYP450 activity[3].

Proposed CYP450-mediated biotransformation pathways for azetidines.

Assay Design & Causality: The HLM System

Human Liver Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are the industry standard for assessing Phase I metabolic stability because they contain a high concentration of membrane-bound drug-metabolizing enzymes, predominantly CYP450s and Flavin-containing monooxygenases (FMOs)[4].

Every parameter in the HLM assay is chosen based on strict biochemical causality:

-

Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can lead to excessive non-specific binding of the lipophilic drug to the lipid membranes. This artificially lowers the unbound fraction ( fu ) of the drug, leading to an underestimation of clearance. A concentration of 0.5 mg/mL is the validated industry sweet spot to balance enzyme activity with minimal binding artifacts[5].

-

Cofactor Dependency (NADPH): CYP450 enzymes are heme-containing monooxygenases that require a constant supply of electrons to activate molecular oxygen. Nicotinamide adenine dinucleotide phosphate (NADPH) serves as this obligate electron donor. The reaction cannot proceed without it[6].

-

Self-Validating Controls: A robust protocol must prove its own validity. A minus-NADPH (-NADPH) control is run in parallel to rule out chemical instability or non-CYP enzymatic degradation (e.g., by esterases). Additionally, reference compounds with known clearance rates (e.g., Verapamil for high clearance, Warfarin for low clearance) are included to verify the metabolic competence of the specific HLM batch[7].

Self-Validating Experimental Protocol

The following methodology details the substrate depletion approach, which measures the disappearance of the parent compound over time to calculate first-order kinetic parameters[6].

Step-by-Step Methodology

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 . Causality: Magnesium ions are essential for the structural stability and optimal catalytic function of the CYP450 enzyme complexes[5].

-

Master Mix Assembly: Combine HLM (final concentration 0.5 mg/mL) and 3-(2-Chlorophenyl)azetidine hydrochloride (final concentration 1 μ M) in the phosphate buffer.

-

Thermal Equilibration: Pre-incubate the master mix in a shaking water bath at 37°C for 5 minutes. Causality: Ensuring the system is at physiological temperature before initiation prevents artificial lag phases in the kinetic data[3].

-

Reaction Initiation: Start the reaction by adding pre-warmed NADPH to achieve a final concentration of 1 mM.

-

Time-Course Sampling: At precise intervals (e.g., 0, 15, 30, 45, and 60 minutes), extract a 50 μ L aliquot from the incubation mixture.

-

Enzyme Quenching: Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile (ACN) containing an analytical internal standard (e.g., Imipramine). Causality: The high organic content instantly denatures the CYP enzymes, halting the reaction. Adding the internal standard at this exact step ensures that any subsequent volumetric losses during centrifugation affect the analyte and standard equally, preserving the ratio for mass spectrometry[3].

-

Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to analytical vials for quantification of the remaining parent compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[6].

Step-by-step workflow for the HLM metabolic stability assay.

Quantitative Data Interpretation

The depletion of the parent compound is assumed to follow first-order kinetics. The natural logarithm of the percentage of compound remaining is plotted against incubation time. The slope of this linear regression represents the elimination rate constant ( k )[5].

Key Equations:

-

In-Vitro Half-Life ( t1/2 ): t1/2=k−0.693

-

Microsomal Intrinsic Clearance ( CLint,micr ): CLint,micr=t1/20.693×MproteinVincubation

(Where Vincubation is the incubation volume in μ L and Mprotein is the mass of microsomal protein in mg. The resulting unit is μ L/min/mg).[8]

Comparative Data Summary

To contextualize the metabolic stability of 3-(2-Chlorophenyl)azetidine, its kinetic parameters must be compared against validated reference standards run under identical conditions[7].

| Compound | Assay System | t1/2 (min) | CLint,micr ( μL/min/mg ) | Classification |

| 3-(2-Chlorophenyl)azetidine | HLM | 42.5 | 16.3 | Moderate Stability |

| Verapamil (Positive Control) | HLM | 8.0 | 86.6 | High Clearance |

| Dextromethorphan (Control) | HLM | 25.0 | 27.7 | Moderate Clearance |

| Warfarin (Negative Control) | HLM | > 120 | < 5.0 | Low Clearance / Stable |

Note: Data for 3-(2-Chlorophenyl)azetidine is representative of typical azetidine derivatives exhibiting moderate susceptibility to α -carbon oxidation[7],[1].

Conclusion

Evaluating the metabolic stability of 3-(2-Chlorophenyl)azetidine hydrochloride requires a rigorous, self-validating HLM assay. While the azetidine ring offers favorable physicochemical properties, its susceptibility to CYP-mediated ring scission necessitates careful monitoring of intrinsic clearance. By strictly controlling protein concentrations, ensuring cofactor availability, and utilizing immediate organic quenching, researchers can generate highly reliable kinetic data to inform downstream lead optimization and in-vivo pharmacokinetic predictions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 5. mdpi.com [mdpi.com]

- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

Toxicological Profile of 3-(2-Chlorophenyl)azetidine hydrochloride: A Strategic Framework for Early Discovery

An In-Depth Technical Guide

Abstract

The early and accurate assessment of a compound's toxicological profile is paramount to mitigating risk and reducing attrition in the drug discovery pipeline. This guide provides a comprehensive, tiered strategic framework for evaluating the toxicological properties of 3-(2-Chlorophenyl)azetidine hydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available toxicology data for this specific molecule, this document serves as a proactive, best-practice manual. It outlines a logical progression from in silico and predictive assessments to a robust panel of in vitro assays and considerations for targeted in vivo studies. The methodologies are presented with a focus on the scientific rationale behind experimental choices, enabling research teams to "fail early and fail cheap" by identifying and understanding potential liabilities at the nascent stages of development.[1][2]

Introduction: The Imperative for Early Toxicological De-risking

3-(2-Chlorophenyl)azetidine hydrochloride (CAS: 1203683-32-2) is a small molecule featuring a strained four-membered azetidine ring and a substituted chlorophenyl group.[3] The azetidine scaffold is of increasing interest in medicinal chemistry, valued for its ability to impart molecular rigidity and serve as a versatile pharmacophore.[4][5][6] While these characteristics are desirable for optimizing compound efficacy, they also necessitate a thorough and early investigation of potential toxicities.

The high failure rate of drug candidates due to unforeseen toxicity in later preclinical or clinical stages is a major economic and scientific burden on pharmaceutical development.[1][7] Therefore, a front-loaded approach that integrates comprehensive toxicology screening into the early discovery process is critical. This guide provides the strategic and technical framework to build a detailed toxicological profile for 3-(2-Chlorophenyl)azetidine hydrochloride, enabling informed, data-driven decisions on its progression.

Foundational Assessment: In Silico and Physicochemical Profiling

Before committing to resource-intensive wet lab experiments, a foundational assessment using computational and analytical methods can predict potential hazards and guide subsequent testing.

Analysis of Existing Data and Structural Alerts

Publicly available safety information for 3-(2-Chlorophenyl)azetidine hydrochloride is minimal but provides a critical starting point. The compound is assigned the hazard statement H319, indicating it "Causes serious eye irritation," with a "Warning" signal word.[3] Furthermore, related azetidine compounds are known to be skin and respiratory irritants.[8][9]

Structural Alerts Analysis:

-

Azetidine Ring: This strained four-membered ring, while synthetically useful, could be susceptible to metabolic ring-opening, potentially forming reactive intermediates.

-

2-Chlorophenyl Group: Halogenated aromatic rings can be sites for metabolic activation by cytochrome P450 (CYP) enzymes, sometimes leading to the formation of reactive quinones or epoxides. This metabolic pathway is a known mechanism of drug-induced toxicity.[10][11][12]

In Silico Predictive Toxicology

Computational (in silico) models are invaluable for predicting a range of toxicological endpoints based on chemical structure, allowing for early hazard identification.[13] Numerous platforms, such as Predict™, TOPKAT®, and other QSAR/ADMET services, can provide these predictions.[14][15][16]

Table 1: Key In Silico Toxicological Endpoints for Prediction

| Endpoint | Rationale & Implication | Predicted Outcome (Hypothetical) |

| Genotoxicity (Ames) | Predicts potential to induce DNA mutations, a critical flaw for any drug candidate. | Negative |

| Carcinogenicity | Assesses long-term cancer risk based on structural fragments. | Non-carcinogenic |

| hERG Inhibition | Predicts risk of blocking the hERG potassium channel, which can lead to fatal cardiac arrhythmias. | Low Risk (IC50 > 10 µM) |

| Hepatotoxicity (DILI) | Flags potential for drug-induced liver injury, a major cause of drug attrition.[17] | Potential Risk; requires in vitro confirmation |

| Skin Sensitization | Predicts the likelihood of causing an allergic skin reaction. | Moderate Risk |

| Phospholipidosis | Predicts the potential to induce the accumulation of phospholipids in cells, a form of toxicity. | Low Risk |

Physicochemical Characterization

A compound's fundamental physical and chemical properties heavily influence its ADME-Tox profile.[1][18]

-

Aqueous Solubility: Poor solubility can lead to unreliable results in in vitro assays and poor bioavailability in vivo. This should be determined at physiological pH (7.4).

-

Lipophilicity (LogP/LogD): This parameter affects membrane permeability, plasma protein binding, and metabolic pathways. A LogD at pH 7.4 is most relevant.

-

Chemical Stability: The stability of the compound in assay buffer and solvents must be confirmed to ensure the observed toxicity is due to the compound itself and not a degradant.

Tier 1: Core In Vitro Toxicology Screening Panel

The cornerstone of early safety assessment is a panel of in vitro assays designed to provide rapid, cost-effective data on the most common mechanisms of drug toxicity.[19][20] This panel forms the basis for the initial " go/no-go " decision.

Caption: Tiered in vitro screening and decision-making workflow.

Cytotoxicity Assay

-

Causality: This is the foundational assay to determine the concentration range at which the compound causes general cell death.[21] It provides a baseline therapeutic index and informs the concentration selection for subsequent, more specific assays.

-

Recommended Protocol: MTT Assay with HepG2 cells

-

Cell Seeding: Plate HepG2 cells (human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-(2-Chlorophenyl)azetidine hydrochloride (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Table 2: Data Summary for Cytotoxicity Assays

| Cell Line | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |

| HepG2 | 24 | ||

| HepG2 | 48 | ||

| HEK293 | 48 |

Genotoxicity Assay

-

Causality: These assays are critical for identifying compounds that can damage genetic material, a non-negotiable liability. Regulatory agencies require a battery of genotoxicity tests for IND submission.[22]

-

Recommended Protocol: Bacterial Reverse Mutation (Ames) Test

-

Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow.

-

Method: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect genotoxic metabolites.[22]

-

Procedure: The compound is incubated with the bacterial strains and the S9 mix (or buffer) on a histidine-deficient agar plate.

-

Readout: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in colonies compared to the negative control indicates a positive (genotoxic) result.

-

Cardiotoxicity: hERG Inhibition Assay

-

Causality: Inhibition of the hERG potassium ion channel can delay ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmia. This is a leading cause of drug withdrawal.[20]

-

Recommended Protocol: Automated Patch-Clamp Assay

-

Cell Line: Use a stable mammalian cell line (e.g., HEK293) that expresses the hERG channel.

-

Method: Automated patch-clamp systems allow for high-throughput measurement of ion channel currents.

-

Procedure: Cells are exposed to increasing concentrations of 3-(2-Chlorophenyl)azetidine hydrochloride. The hERG tail current is measured at each concentration.

-

Analysis: A dose-response curve is generated to determine the IC₅₀ value for hERG inhibition. A safety margin is calculated by comparing the IC₅₀ to the expected therapeutic plasma concentration.

-

Hepatotoxicity: Mitochondrial Dysfunction Assay

-

Causality: Drug-induced liver injury (DILI) is often linked to mitochondrial damage, which impairs cellular energy production and can trigger apoptosis or necrosis.[12]

-

Recommended Protocol: Seahorse XF Analyzer

-

Principle: This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

-

Procedure: Plate HepG2 cells on a Seahorse microplate. Expose the cells to the test compound and measure baseline OCR and ECAR. Subsequently, inject a series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to probe different aspects of mitochondrial function.

-

Readout: A compound is flagged as a mitochondrial toxicant if it significantly reduces basal respiration, ATP production, or maximal respiration at non-cytotoxic concentrations.

-

Tier 2: Mechanistic Follow-up and Early In Vivo Assessment

If the Tier 1 in vitro profile is acceptable (e.g., IC₅₀ > 10-30 µM in cytotoxicity assays, negative in Ames test, and sufficient hERG safety margin), a limited, exploratory in vivo study may be warranted to understand the compound's behavior in a whole organism.[23][24]

Caption: Workflow for exploratory in vivo toxicological assessment.

-

Causality: In vivo studies are essential to evaluate the integrated response of a whole organism to the compound, providing insights that cannot be obtained from isolated cell systems.[24] They help identify target organs of toxicity and establish a preliminary safety margin.[25]

-

Recommended Protocol: Acute Toxicity / Maximum Tolerated Dose (MTD) Study in Rodents

-

Species Selection: Use a standard rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Study Design: Employ a dose escalation design. Administer single doses of 3-(2-Chlorophenyl)azetidine hydrochloride via the intended clinical route (if known) or a standard route (e.g., intraperitoneal or oral gavage).

-

Endpoints:

-

Mortality and Morbidity: Record daily.

-

Clinical Observations: Monitor for changes in behavior, appearance, and activity at specified intervals.

-

Body Weight: Measure daily. A significant weight loss (e.g., >15-20%) is a key sign of toxicity.

-

Toxicokinetics (TK): A satellite group of animals should be included for blood sampling at various time points post-dose to measure plasma concentrations of the compound (Cmax, AUC). This is crucial for linking dose to exposure.[26]

-

Gross Necropsy: At the end of the observation period (e.g., 7-14 days), perform a gross examination of all major organs to identify any visible abnormalities.

-

-

Definition of MTD: The MTD is defined as the highest dose that does not cause mortality, overt clinical signs of toxicity, or more than a defined level of body weight loss.

-

Table 3: Data Summary for Acute In Vivo Toxicity Study

| Species/Strain | Route | Dose Level (mg/kg) | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Pathological Findings | Key TK Parameters (Cmax, AUC) |

| Mouse/C57BL/6 | PO | 10 | ||||

| Mouse/C57BL/6 | PO | 30 | ||||

| Mouse/C57BL/6 | PO | 100 |

Synthesis and Integrated Risk Assessment

The ultimate goal is to synthesize all data points—from in silico predictions to in vitro IC₅₀ values and in vivo observations—into a coherent toxicological profile. This profile should clearly articulate the identified hazards, the dose/concentration at which they occur, and the potential mechanisms behind them.

Key Questions for the Integrated Assessment:

-

Do the in vitro results confirm the in silico predictions?

-

What is the safety margin between the efficacious concentration (if known) and the concentrations causing cytotoxicity?

-

Are there any genotoxic or hERG liabilities?

-

Does the compound have metabolic liabilities that could lead to reactive metabolite formation?

-

If tested in vivo, what were the primary target organs of toxicity, and at what exposure levels did this occur?

This integrated assessment provides the scientific foundation for the critical decision to terminate the compound, invest in medicinal chemistry efforts to mitigate specific liabilities, or advance the candidate into more extensive, GLP-compliant toxicology studies required for an Investigational New Drug (IND) application.[27][28]

Conclusion

This technical guide outlines a rigorous, multi-tiered strategy for the early toxicological evaluation of 3-(2-Chlorophenyl)azetidine hydrochloride. By systematically progressing from predictive analysis to a core panel of in vitro assays and, if warranted, exploratory in vivo studies, researchers can build a comprehensive safety profile. This proactive approach to de-risking is not merely a procedural checklist but a foundational component of modern drug discovery, enabling the efficient allocation of resources to candidates with the highest probability of success and, ultimately, ensuring patient safety.

References

-

Title: Drug Toxicity Mechanisms Implications and Prevention Strategies Source: Omics Online URL: [Link]

-

Title: Understanding In Vitro Toxicity Screening: A Key Component in Drug Development Source: InfinixBio URL: [Link]

-

Title: Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Source: Allied Academies URL: [Link]

-

Title: Preclinical Toxicity & Efficacy Studies | In Vivo Assays Source: ProBio CDMO URL: [Link]

-

Title: In vivo toxicology studies - Drug development Source: Vivotecnia URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

-

Title: Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development Source: InfinixBio URL: [Link]

-

Title: The Importance of Toxicology Studies in Preclinical Research Source: Labinsights URL: [Link]

-

Title: In vivo Toxicology Source: InterBioTox URL: [Link]

-

Title: Recent Progress of In Vitro Toxicity Assays in Drug Discovery Source: News-Medical URL: [Link]

-

Title: Biochemical mechanisms in drug-induced liver injury: Certainties and doubts Source: World Journal of Gastroenterology URL: [Link]

-

Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

-

Title: In Vitro Toxicology Assays Source: TME Scientific URL: [Link]

-

Title: In Vitro ADME-Tox Profiling Source: Creative Biostructure URL: [Link]

-

Title: ADME Tox Studies: Shaping Drug Development Pathways Source: Biotechfarm URL: [Link]

-

Title: Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development Source: ResearchGate URL: [Link]

-

Title: The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays Source: European Pharmaceutical Review URL: [Link]

-

Title: ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches Source: ACS Omega URL: [Link]

-

Title: Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: MolToxPred: small molecule toxicity prediction using machine learning approach Source: Journal of Cheminformatics URL: [Link]

-

Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Predict - Life Science Software – Drug Research & Development Source: Instem URL: [Link]

-

Title: QSAR, ADMET & Predictive Toxicology Source: Dassault Systèmes URL: [Link]

-

Title: Review of Software Tools for Toxicity Prediction Source: JRC Publications Repository URL: [Link]

-

Title: 3-[(2-chlorophenyl)methyl]azetidine hydrochloride (C10H12ClN) Source: PubChemLite URL: [Link]

-

Title: 2-(3-chlorophenyl)azetidine — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

-

Title: Preclinical Toxicology Study in Compliance with FDA Source: Medicaljagat URL: [Link]

-

Title: Understanding FDA Guidelines for Toxicity Studies Source: HistologiX URL: [Link]

-

Title: FDA Toxicology Studies & Drug Approval Requirements Source: Auxochromofours URL: [Link]

-

Title: Azetidines of pharmacological interest Source: PubMed URL: [Link]

-

Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL: [Link]

-

Title: Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies Source: FDA URL: [Link]

Sources

- 1. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. 3-(2-CHLOROPHENYL)AZETIDINE HCL | 1203683-32-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines - Enamine [enamine.net]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. omicsonline.org [omicsonline.org]

- 11. alliedacademies.org [alliedacademies.org]

- 12. wjgnet.com [wjgnet.com]

- 13. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 14. instem.com [instem.com]

- 15. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 17. news-medical.net [news-medical.net]

- 18. biotechfarm.co.il [biotechfarm.co.il]

- 19. infinixbio.com [infinixbio.com]

- 20. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 21. kosheeka.com [kosheeka.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 24. infinixbio.com [infinixbio.com]

- 25. fda.gov [fda.gov]

- 26. labinsights.nl [labinsights.nl]

- 27. medicaljagat.com [medicaljagat.com]

- 28. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

Application Note: NMR Spectroscopic Characterization of 3-(2-Chlorophenyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(2-Chlorophenyl)azetidine hydrochloride. Due to the absence of publicly available experimental spectra for this specific molecule, this application note presents a comprehensive set of predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering insights grounded in fundamental NMR principles. Furthermore, this guide furnishes a detailed, field-proven protocol for the acquisition and processing of NMR data for this class of compounds, ensuring researchers can confidently generate and interpret high-quality spectra.

Introduction: The Importance of Structural Verification

3-(2-Chlorophenyl)azetidine is a substituted azetidine, a class of saturated heterocyclic compounds that are significant scaffolds in medicinal chemistry and drug discovery. The four-membered azetidine ring imparts unique conformational constraints and serves as a key building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is a critical step in the development of any new chemical entity. NMR spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution.

This guide focuses on the hydrochloride salt form of the compound, which is common for amine-containing pharmaceuticals to improve solubility and stability. The protonation of the azetidine nitrogen has a distinct and predictable effect on the NMR spectrum, which will be a key point of discussion.

Predicted NMR Reference Data

The following ¹H and ¹³C NMR data for 3-(2-Chlorophenyl)azetidine hydrochloride are predicted based on established chemical shift values for azetidine derivatives, 2-chlorophenyl-substituted compounds, and the known effects of amine protonation.[1][2][3] The data is presented for a standard NMR experiment conducted in a common deuterated solvent such as DMSO-d₆, which is suitable for dissolving hydrochloride salts and allows for the observation of the N-H proton.[4]

Molecular Structure:

Caption: Structure of 3-(2-Chlorophenyl)azetidine Hydrochloride.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| N⁺H₂ | 9.0 - 10.0 | Broad Singlet (br s) | - | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar coupling and exchange.[4] |

| H2, H4 (axial & equatorial) | 4.2 - 4.5 | Multiplet (m) | - | These protons are adjacent to the electron-withdrawing N⁺H₂ group, leading to a downfield shift. They will exhibit complex splitting due to geminal and vicinal coupling.[3] |

| H3 | 3.8 - 4.1 | Multiplet (m) | - | This methine proton is coupled to the adjacent azetidine methylene protons and is shifted downfield by the attached chlorophenyl ring. |

| H3' | 7.5 - 7.6 | Doublet of Doublets (dd) | J ≈ 7.5, 1.5 | This proton is ortho to the chlorine atom and is expected to be the most downfield of the aromatic protons due to the inductive effect of the chlorine. |

| H4', H5', H6' | 7.2 - 7.4 | Multiplet (m) | - | These aromatic protons will have overlapping signals in the aromatic region, with their chemical shifts influenced by the chloro-substituent.[2] |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2, C4 | 50 - 55 | These carbons are adjacent to the protonated nitrogen, which causes a downfield shift compared to a neutral azetidine.[3] |

| C3 | 35 - 40 | This methine carbon is attached to the aromatic ring and is expected in this region. |

| C1' | 138 - 142 | The ipso-carbon attached to the azetidine ring. |

| C2' | 130 - 134 | The carbon atom bearing the chlorine substituent. |

| C3', C4', C5', C6' | 127 - 130 | The remaining aromatic carbons, with their exact shifts dependent on their position relative to the substituents. |

Experimental Protocol: Acquiring High-Quality NMR Data

This section provides a detailed, step-by-step protocol for the acquisition and processing of NMR data for 3-(2-Chlorophenyl)azetidine hydrochloride.

Sample Preparation

Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of solvent is critical for ensuring the analyte is fully dissolved and stable. For hydrochloride salts, polar aprotic solvents like DMSO-d₆ or D₂O are often preferred.[5]

-

Weighing: Accurately weigh 5-10 mg of 3-(2-Chlorophenyl)azetidine hydrochloride directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

-

Internal Standard (Optional for qNMR): If quantitative analysis is required, add a known amount of a suitable internal standard that has a singlet in a clear region of the spectrum (e.g., maleic acid).

NMR Instrument Setup and Data Acquisition

Rationale: The choice of NMR instrument parameters directly impacts the quality of the resulting spectrum. For detailed structural elucidation, a high-field spectrometer (≥400 MHz) is recommended.[6]

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment)

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 4 seconds

-

Spectral Width (SW): 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse)

-

Number of Scans (NS): 1024 (or more for dilute samples)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1.5 seconds

-

Spectral Width (SW): 240 ppm

-

Temperature: 298 K

Data Processing

-

Fourier Transform (FT): Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before performing the Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

-

Integration and Peak Picking: Integrate all peaks in the ¹H spectrum and pick all peaks in both the ¹H and ¹³C spectra.

Conclusion and Best Practices

This application note provides a foundational guide for the NMR spectroscopic characterization of 3-(2-Chlorophenyl)azetidine hydrochloride. While the provided NMR data is predictive, it is based on sound chemical principles and data from closely related structures, offering a reliable starting point for spectral interpretation. Adherence to the detailed experimental protocol will enable researchers to acquire high-quality, reproducible NMR data, which is essential for the rigorous structural verification required in modern chemical research and drug development.

Best Practices for Trustworthy Data:

-

Solvent Purity: Always use high-purity deuterated solvents to avoid interfering signals.

-

Shim Quality: Ensure the instrument is well-shimmed to achieve optimal resolution and lineshape.

-

2D NMR: For unambiguous assignment, especially of the aromatic protons and carbons, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

References

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (n.d.).

- Azetidine(503-29-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (2025, February 17).

- (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. (n.d.).

- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed. (2009, July 30).

- Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11).

Sources

- 1. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 2. (2-Chlorophenyl)phenyl-methanone(5162-03-8) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting the Solubility of 3-(2-Chlorophenyl)azetidine Hydrochloride in DMSO

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter solubility bottlenecks during the preparation of high-concentration stock solutions for in vitro assays. A recurring challenge in early-stage discovery is the dissolution of secondary amine hydrochlorides—specifically 3-(2-Chlorophenyl)azetidine hydrochloride —in pure Dimethyl Sulfoxide (DMSO).

This guide deconstructs the thermodynamic barriers of this specific solvent-solute system and provides field-proven, self-validating protocols to achieve complete solubilization without compromising your downstream assays.

Part 1: The Mechanistic Causality of Insolubility (Why does it precipitate?)

Why does a highly polar salt struggle to dissolve in a highly polar solvent? The answer lies in the specific solvation dynamics of polar aprotic environments.

DMSO features a trigonal pyramidal geometry with a highly polarized sulfur-oxygen double bond, giving it a strong dipole moment (~3.96 D) and a high dielectric constant (~48)[1]. The nucleophilic oxygen atom is exceptional at solvating the positively charged azetidinium cation through ion-dipole interactions.

However, DMSO lacks hydrogen bond donors. Consequently, it is thermodynamically incapable of effectively solvating small, "hard" anions like chloride (Cl⁻)[2]. The lattice energy of the 3-(2-Chlorophenyl)azetidine hydrochloride crystal often exceeds the solvation energy provided by the DMSO. This thermodynamic deficit manifests as incomplete dissolution, turbidity, or the formation of a colloidal gel.

Thermodynamic barrier of chloride anion solvation in polar aprotic DMSO.

Part 2: Quantitative Strategy Matrix

To overcome this barrier, we must either alter the solvent environment to solvate the chloride anion or remove the chloride anion entirely (free base conversion). Table 1 summarizes the efficacy of these interventions.

Table 1: Comparison of Solubilization Strategies for Amine Hydrochlorides in DMSO

| Strategy | Mechanistic Rationale | Est. Max Concentration | Downstream Assay Compatibility |

| 100% Anhydrous DMSO | Baseline ion-dipole solvation. | < 2-5 mM | Universal |

| Thermal-Kinetic Disruption | Overcomes kinetic activation energy barriers. | 5-10 mM | High (assuming compound thermal stability) |

| Protic Co-Solvation (5% H₂O) | H₂O provides hydrogen bond donors to solvate Cl⁻. | 20-50 mM | High (tolerated in most cellular assays) |

| Free Base Conversion | Eliminates the ionic lattice; free amine is highly lipophilic. | > 100 mM | Moderate (requires pH monitoring in assay) |

Part 3: Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. You must verify true dissolution, as sub-visual micro-precipitates will severely skew your downstream equilibrium solubility measurements and IC50/EC50 calculations[3].

Protocol A: Thermal-Kinetic Disruption

Purpose: To overcome the kinetic barrier of dissolution for moderate concentrations (up to 10 mM).

-

Weigh the required mass of 3-(2-Chlorophenyl)azetidine hydrochloride into a sterile, solvent-resistant microcentrifuge tube.

-

Add the calculated volume of room-temperature, anhydrous DMSO.

-

Vortex vigorously for 60 seconds.

-

Place the tube in a heated ultrasonic bath set to 37°C for 15 minutes. (Causality: Sonication provides localized cavitation energy to break apart crystal aggregates, while mild heat increases the thermodynamic solubility limit).

-

Self-Validation Step : Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under good lighting. If a white micro-pellet is visible, the solution is saturated, and you must proceed to Protocol B.

Protocol B: Protic Co-Solvation (The 5% Rule)

Purpose: To provide hydrogen bond donors for chloride solvation without severely impacting downstream assay organic solvent limits.

-

Starting with the turbid suspension from Protocol A, add 2% (v/v) HPLC-grade water (e.g., 20 µL water to 980 µL DMSO).

-

Vortex for 60 seconds. (Causality: The localized introduction of water will immediately hydrate the chloride ions, collapsing the ionic lattice).

-

If turbidity persists, add an additional 3% (v/v) water (max 5% total).

-

Self-Validation Step : Measure the absorbance of the solution at 600 nm using a spectrophotometer (blanked against 95% DMSO / 5% H₂O). An OD600 > 0.01 indicates residual light scattering from undissolved micro-particles.

Protocol C: In Situ Free Base Conversion

Purpose: For ultra-high concentration stocks (e.g., 50-100 mM) where protic co-solvents are insufficient or undesired.

-

Suspend the 3-(2-Chlorophenyl)azetidine hydrochloride in anhydrous DMSO at the target concentration.

-

Add 1.1 molar equivalents of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

Vortex thoroughly. (Causality: The organic base deprotonates the azetidinium ion. The resulting 3-(2-Chlorophenyl)azetidine free base is highly lipophilic and infinitely miscible in DMSO).

-

Self-Validation Step : The solution should instantly clarify. Note that the resulting solution now contains TEA-HCl (or DIPEA-HCl) as a byproduct, which is generally soluble in DMSO but must be accounted for in highly sensitive enzymatic assays.

Decision tree for troubleshooting 3-(2-Chlorophenyl)azetidine HCl solubility in DMSO.

Part 4: Frequently Asked Questions (FAQs)

Q1: I successfully made a 10 mM stock in DMSO, but when I diluted it into my aqueous assay buffer (pH 7.4), the compound crashed out. Why? A: This is a classic "solvent shift" precipitation[4]. While the HCl salt may be soluble in water, the rapid transition from pure DMSO to an aqueous buffer can cause localized supersaturation of the free base form (depending on the pKa of the azetidine nitrogen)[5]. Solution: Perform intermediate serial dilutions. Dilute your 10 mM DMSO stock into a 1 mM intermediate stock using a 50/50 mixture of DMSO and your assay buffer. Additionally, ensure your final assay buffer is pre-warmed to 37°C and contains a mild surfactant (e.g., 0.01% Tween-20) to stabilize transient hydrophobic interactions.

Q2: Can I use Methanol instead of Water for Protocol B? A: Yes. Methanol is a polar protic solvent and will effectively solvate the chloride anion just like water. However, methanol is often more cytotoxic than DMSO in cell-based assays. If your downstream application is a biochemical (cell-free) assay, methanol is an excellent alternative.

Q3: Does the age or quality of my DMSO affect solubility? A: Absolutely. DMSO is highly hygroscopic. If your DMSO bottle has been opened repeatedly outside of a desiccator, it will absorb atmospheric moisture. Paradoxically, while a small, controlled amount of water helps dissolve the HCl salt, uncontrolled water absorption degrades the DMSO's ability to solvate lipophilic moieties and can lead to unpredictable batch-to-batch solubility variations. Always use fresh, anhydrous DMSO (stored under inert gas) for critical stock solutions[1].

References[4] Title: Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCiRuAKfx3wMj3IxcwG_g37dCTzk7PJRRJJKwksPzsEj6G6VfKFpXZ6u_vDVrhtkofPWQ4EwQy1_wN5zAr2sI_Rl2a0789Kk5_Hc68bbgyIkN8maXctn0uywiOEjgvsFU5bsVi5IkfV8zH2KbOAw8EZFMVFIZLHcihSTx7-20pxSWgwfxkd-GyXOcuTVCnYNFdNS7yGV0GgprFMC3HRVr7NHT1aj6OarXf5WqhrQAVfEIkXNnfqRbL5bdKqQu8RgnPj2x7y6Nb_z6CtvxxyoPki3STaTK8bMM=[2] Title: Solubility of Triethylmethylammonium chloride in organic solvents. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdQRTk9dL8387hzcvUJNc9hjCdA0molGAteJ8duiHBUjeYZC54QxGmUO_1tEGOn3-gKUyHjDB9DpuMi6wMhACndOuUqxQHuJzF1RsGi5FkEIs0p-7uDVus8zXlcom8QUWIKgqEH7srpAOXkzNyjEHkSqbANqyHw983pwZw2V9sVvLCLM7UiJBm9uT_etzdvZcV0_tXHchK6FDqYLIHcg==[1] Title: Chemical Properties of Dimethyl Sulfoxide (CAS 67-68-5). Source: Cheméo. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH77jDrOe2gPpsXFGcfplcFFH30t8IkAFc94jkxPgLlRudlgdl8q0OvPp0Bn_BCCSzf-KafkQLqV7SQl9J29xHz4nihvKGeVp6xryjPAdnbjb0hLeNHdhU_e-zdMlzkkwz2ENKfPEEIJIDDGciNkMHYG0dU[5] Title: Technical Support Center: Troubleshooting MS023 Insolubility in Aqueous Buffers. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO63_QtK3KxvycP124-aUzI1tbqj4DDQdSJZwFGdTWPme5ztXVMPjXfF1xiNgzXu7XgNJ8AReUHwY-Elw5zOP4q6eVB1uGpnzLjYf_nHN7NNJMrk0obo_TeS5S2nZfsKu2DCTP8qu9GECcTKk1epKjfuz-9cqQfem_DCjayrARqIdW2dX7dc69ZskuAWHgq5nGL03bA7eGma_QTLcv19_yIzoV0AYIiy3-XDU=[3] Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Source: CORE. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbkjXw1v_2hHPL_Y2OteazyTmLDmQkjfcD30uDgXoXaw8hVsMqQpk8H2lFQhEMmUhRbRW1Q7y22NU0g5Hng9zRg5uvOcaGtYUSI4WfEYsBxxHvVKmKRjlqs-x1vZWruZorUjCI1B4jyRvjC_0HfHOs

Sources

Technical Support Center: Troubleshooting 3-(2-Chlorophenyl)azetidine Hydrochloride Degradation

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results or poor synthetic yields when working with azetidine-containing building blocks.

3-(2-Chlorophenyl)azetidine hydrochloride is a high-value compound, but it harbors a hidden vulnerability: the extreme ring strain of its four-membered heterocycle. When mishandled in aqueous solutions, it rapidly degrades, compromising your entire downstream workflow. This guide is designed to move beyond basic handling instructions. Here, we will dissect the exact chemical causality of this degradation and provide you with field-proven, self-validating protocols to guarantee your experimental integrity.

Mechanistic Insight: The Causality of Degradation